molecular formula C11H15Cl2NO B6270654 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride CAS No. 2567504-33-8

2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride

Cat. No.: B6270654
CAS No.: 2567504-33-8
M. Wt: 248.1
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-inden-2-ylamine.

    Amination Reaction: The 5-chloro-2,3-dihydro-1H-inden-2-ylamine is then reacted with ethylene oxide under controlled conditions to introduce the ethan-1-ol group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed to convert the chloro-substituent to a hydrogen atom, yielding the parent indene compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]acetaldehyde or 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]acetic acid.

    Reduction: Formation of 2-[(2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol.

    Substitution: Formation of 2-[(5-methoxy-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminoethanol group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The chloro-substituent may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,3-dihydro-1H-inden-1-ol
  • 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride stands out due to its unique combination of a chloro-substituent and an aminoethanol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2567504-33-8

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.1

Purity

93

Origin of Product

United States

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